(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Catalog No.
S548327
CAS No.
1268524-70-4
M.F
C23H25ClN4O2S
M. Wt
456.99
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-tri...

CAS Number

1268524-70-4

Product Name

(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

IUPAC Name

tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

456.99

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1

InChI Key

DNVXATUJJDPFDM-KRWDZBQOSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-JQ1; (+)-JQ-1; (+)-JQ 1; Bromodomain Inhibitor

Description

The exact mass of the compound (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is 456.13867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Intermediate for Drug Discovery

    The compound's structure contains several functional groups commonly found in bioactive molecules. This suggests it could serve as a valuable intermediate for synthesizing novel drugs []. Research efforts might involve using this compound as a starting point to create libraries of potential drug candidates for various therapeutic targets.

  • Anticancer Properties

    The presence of the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core structure has been linked to potential anticancer activity in other compounds. Further research could investigate if (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate exhibits similar properties.

  • Antibiotic Activity

    The triazolo ring system is also found in some known antibiotics. While more research is needed, the presence of this group in (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate could warrant investigation into its potential antibiotic properties.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.9

Exact Mass

456.13867

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Garcia PL, Miller AL, Kreitzburg KM, Council LN, Gamblin TL, Christein JD, Heslin MJ, Arnoletti JP, Richardson JH, Chen D, Hanna CA, Cramer SL, Yang ES, Qi J, Bradner JE, Yoon KJ. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models. Oncogene. 2015 May 11. doi: 10.1038/onc.2015.126. [Epub ahead of print] PubMed PMID: 25961927.
2: Wang Y, Ma LM, Wang XZ, Wang T. [Mechanism of Notch1 Pathway in SUP-B15 Cell Apoptosis Induced by JQ1]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2015 Apr;23(2):364-8. doi: 10.7534/j.issn.1009-2137.2015.02.013. Chinese. PubMed PMID: 25948186.
3: Fowler T, Ghatak P, Price DH, Conaway R, Conaway J, Chiang CM, Bradner JE, Shilatifard A, Roy AL. Correction: Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells. PLoS One. 2015 Apr 22;10(4):e0126328. doi: 10.1371/journal.pone.0126328. eCollection 2015. PubMed PMID: 25902070; PubMed Central PMCID: PMC4406619.
4: Jung KH, Das A, Chai JC, Kim SH, Morya N, Park KS, Lee YS, Chai YG. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells. J Neuroinflammation. 2015 Feb 24;12(1):36. doi: 10.1186/s12974-015-0260-5. PubMed PMID: 25890327; PubMed Central PMCID: PMC4359438.
5: Kumar K, Raza SS, Knab LM, Chow CR, Kwok B, Bentrem DJ, Popovic R, Ebine K, Licht JD, Munshi HG. GLI2-dependent c-MYC upregulation mediates resistance of pancreatic cancer cells to the BET bromodomain inhibitor JQ1. Sci Rep. 2015 Mar 25;5:9489. doi: 10.1038/srep09489. PubMed PMID: 25807524.
6: Qiu H, Jackson AL, Kilgore JE, Zhong Y, Chan LL, Gehrig PA, Zhou C, Bae-Jump VL. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer. Oncotarget. 2015 Mar 30;6(9):6915-30. PubMed PMID: 25762632.
7: Toniolo PA, Liu S, Yeh JE, Moraes-Vieira PM, Walker SR, Vafaizadeh V, Barbuto JA, Frank DA. Inhibiting STAT5 by the BET bromodomain inhibitor JQ1 disrupts human dendritic cell maturation. J Immunol. 2015 Apr 1;194(7):3180-90. doi: 10.4049/jimmunol.1401635. Epub 2015 Feb 27. PubMed PMID: 25725100; PubMed Central PMCID: PMC4369449.
8: Ghurye RR, Stewart HJ, Chevassut TJ. Bromodomain inhibition by JQ1 suppresses lipopolysaccharide-stimulated interleukin-6 secretion in multiple myeloma cells. Cytokine. 2015 Feb;71(2):415-7. doi: 10.1016/j.cyto.2014.11.013. Epub 2014 Dec 4. PubMed PMID: 25482841.
9: Horne GA, Stewart HJ, Dickson J, Knapp S, Ramsahoye B, Chevassut T. Nanog requires BRD4 to maintain murine embryonic stem cell pluripotency and is suppressed by bromodomain inhibitor JQ1 together with Lefty1. Stem Cells Dev. 2015 Apr 1;24(7):879-91. doi: 10.1089/scd.2014.0302. Epub 2014 Dec 17. PubMed PMID: 25393219; PubMed Central PMCID: PMC4367495.
10: Hogg SJ, Johnstone RW, Shortt J. Letter to the Editor, "BET inhibitor JQ1 blocks inflammation and bone destruction". J Dent Res. 2015 Jan;94(1):229. doi: 10.1177/0022034514557673. Epub 2014 Nov 11. PubMed PMID: 25389001.

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